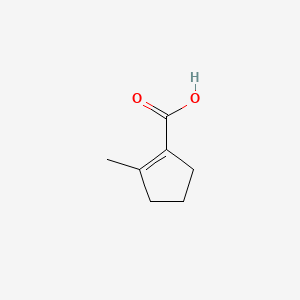

2-Methylcyclopentene-1-carboxylic acid

Description

Significance in Organic Synthesis and Chemical Research

The significance of 2-methylcyclopentene-1-carboxylic acid in the field of organic chemistry lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules. ontosight.ai Its structural features, including the reactive carboxylic acid group and the unsaturated cyclopentene (B43876) ring, allow it to undergo a variety of chemical transformations. ontosight.ai

In chemical research, this compound serves as a building block for constructing larger molecular frameworks. This is particularly valuable in the development of new pharmaceuticals and agrochemicals, where the cyclopentane (B165970) or cyclopentene motif is a common structural element. ontosight.aicymitquimica.com The carboxylic acid functional group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a wide range of derivatives.

Furthermore, research is actively exploring the potential biological activities of this compound and its derivatives. ontosight.ai Studies have investigated its potential for antimicrobial and anti-inflammatory properties. ontosight.ai This area of research seeks to understand how the specific structure of these compounds might interact with biological systems, potentially leading to the development of new therapeutic agents. ontosight.ai

Historical Context of Research on Cyclopentene Carboxylic Acids

The study of cyclopentene carboxylic acids is part of the broader history of cyclopentane chemistry. Historically, the synthesis of five-membered rings like cyclopentane presented a greater challenge to organic chemists compared to their six-membered cyclohexane (B81311) counterparts. baranlab.org The development of general and high-yielding methods for creating cyclopentane rings lagged behind that of cyclohexanes, for which reactions like the Diels-Alder and Robinson Annulation proved exceptionally effective. baranlab.org

Early methods for the synthesis of cyclopentane derivatives often relied on the application of traditional ionic reactions, such as aldol (B89426) condensations and enolate alkylations. baranlab.org A significant historical method for the synthesis of the related saturated compound, cyclopentanecarboxylic acid, is the Favorskii rearrangement, a base-induced ring contraction of a 2-chlorocyclohexanone (B41772). wikipedia.orgorgsyn.org

Over the decades, synthetic chemists have developed more specific and efficient protocols for the creation of functionalized cyclopentenes. Research published in the mid-20th century, such as an improved synthesis for 3-cyclopentene-1-carboxylic acid in 1967, highlights the ongoing efforts to refine these synthetic routes. acs.org The continued development of novel synthetic strategies allows for the creation of a diverse array of cyclopentene and cyclopentane derivatives, which are crucial for research in areas like medicinal chemistry and materials science. organic-chemistry.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNDUSXGFIHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986320 | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67209-77-2 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-Methylcyclopentene-1-carboxylic acid

Established synthetic routes to this compound often commence from readily available commercial precursors and involve multi-step procedures. These methods are valuable for their reliability and scalability, providing access to the target molecule for various applications.

Three-Step Procedures from Commercial Precursors

A common strategy for the synthesis of substituted cyclopentane (B165970) rings involves the Dieckmann condensation, an intramolecular reaction of diesters to form β-keto esters. libretexts.orgmasterorganicchemistry.compressbooks.pub This can be adapted to a three-step synthesis of a precursor to this compound.

A plausible three-step synthesis could begin with a commercially available precursor like diethyl adipate (B1204190). The synthesis would proceed as follows:

Dieckmann Condensation: Diethyl adipate is treated with a base, such as sodium ethoxide, to induce an intramolecular Claisen condensation, yielding ethyl 2-oxocyclopentanecarboxylate. libretexts.orgpressbooks.pub

Alkylation: The resulting β-keto ester can be alkylated at the α-position. In this case, reaction with a methyl halide (e.g., methyl iodide) in the presence of a base would introduce the desired methyl group, forming ethyl 1-methyl-2-oxocyclopentanecarboxylate.

Hydrolysis and Decarboxylation: The alkylated β-keto ester is then subjected to acidic or basic hydrolysis, which cleaves the ester group to a carboxylic acid. Subsequent heating leads to decarboxylation, yielding 2-methylcyclopentanone. youtube.com This ketone is a key intermediate that can be converted to the target molecule through further steps like conversion to a cyanohydrin followed by dehydration and hydrolysis.

Another established, albeit less direct, three-step approach could be envisioned starting from 2-chlorocyclohexanone (B41772) via a Favorskii rearrangement. wikipedia.orgorgsyn.orgadichemistry.com

Favorskii Rearrangement: Treatment of 2-chlorocyclohexanone with a base like sodium methoxide (B1231860) induces a ring contraction to produce methyl cyclopentanecarboxylate. orgsyn.orgadichemistry.com

α-Methylation: The resulting ester can be methylated at the α-position to the carbonyl group.

Introduction of Unsaturation and Hydrolysis: A double bond can be introduced, for instance, via α-bromination followed by elimination. The final step would be the hydrolysis of the ester to the carboxylic acid.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | Diethyl Adipate | 1. NaOEt 2. H3O+ | Ethyl 2-oxocyclopentanecarboxylate | Dieckmann Condensation |

| 2 | Ethyl 2-oxocyclopentanecarboxylate | 1. NaOEt 2. CH3I | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | Alkylation |

| 3 | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | 1. H3O+, Heat 2. -CO2 | 2-Methylcyclopentanone | Hydrolysis & Decarboxylation |

Approaches Involving Denitration and Ester Hydrolysis

Synthetic routes involving denitration offer an alternative for introducing unsaturation into the cyclopentane ring. This approach would typically start with the construction of a nitro-substituted cyclopentane derivative.

A potential pathway could involve the following steps:

Formation of a Nitro-substituted Cyclopentane: A nitro-substituted cyclopentane ring can be formed through various methods, such as a palladium-catalyzed [3+2] cycloaddition of a nitroalkene with a suitable three-carbon component. nih.gov

Denitration to form Cyclopentene (B43876): The nitro group can be eliminated to form a double bond. This can be achieved under basic conditions, often leading to the formation of the corresponding alkene. This process is a type of elimination reaction.

Ester Hydrolysis: If the synthesis was carried out on an ester derivative of the nitro-cyclopentane, the final step would be the hydrolysis of the ester to the desired carboxylic acid using acidic or basic conditions.

While the reduction of nitrocyclopentane (B1585555) to cyclopentylamine (B150401) is a known transformation, the direct denitration to form an alkene is less common but represents a plausible synthetic strategy. evitachem.com

| Step | General Precursor | Transformation | Key Reagents/Conditions |

| 1 | Nitro-substituted cyclopentane ester | Elimination of HNO2 (Denitration) | Base |

| 2 | Cyclopentene ester derivative | Hydrolysis | Acid or Base, Water |

Hydrogenation of Unsaturated Precursors

The synthesis of this compound can also be approached through the selective hydrogenation of a more unsaturated precursor. This strategy relies on the controlled reduction of a diene or a bicyclic system.

One conceptual route involves a Diels-Alder reaction to construct a bicyclic intermediate, which can then be selectively hydrogenated.

Diels-Alder Reaction: A suitable diene and dienophile undergo a [4+2] cycloaddition to form a bicyclic alkene. For instance, the reaction of a substituted furan (B31954) with a dienophile can lead to an oxabicycloheptene derivative.

Selective Hydrogenation: The double bond in the bicyclic system can be selectively hydrogenated. The choice of catalyst (e.g., palladium on carbon) and reaction conditions is crucial to achieve the desired level of saturation. chemicalbook.com

Ring Opening and Functional Group Manipulation: The bicyclic system would then need to be opened and further modified to yield the target this compound. This could involve cleavage of the heteroatom bridge in the case of an oxabicycloheptene precursor, followed by further functional group interconversions.

This approach offers a high degree of stereochemical control due to the concerted nature of the Diels-Alder reaction.

| Step | Reaction Type | Description |

| 1 | Diels-Alder Cycloaddition | Formation of a bicyclic alkene from a diene and a dienophile. |

| 2 | Selective Hydrogenation | Partial reduction of the bicyclic system to introduce the desired saturation level. |

| 3 | Ring Opening/Modification | Cleavage of the bicyclic structure and functional group transformations to yield the final product. |

Advanced and Stereoselective Synthesis Approaches

For applications where the stereochemistry of the methyl group is important, advanced and stereoselective synthetic methods are required. These strategies aim to produce a single enantiomer or diastereomer of the target molecule.

Asymmetric Synthesis Strategies

Asymmetric synthesis involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction. For the synthesis of chiral this compound, an asymmetric conjugate addition to an α,β-unsaturated precursor is a viable strategy.

In such an approach, a prochiral cyclopentenone derivative could be used as the starting material. The key step would be the conjugate addition of a methyl group equivalent (e.g., from an organocuprate reagent) in the presence of a chiral ligand. The chiral ligand coordinates to the metal center and creates a chiral environment, directing the nucleophilic attack to one face of the enone, thus establishing the stereocenter at the methyl-bearing carbon with high enantioselectivity.

Subsequent chemical transformations would then be required to convert the resulting chiral ketone into the target carboxylic acid. Organocatalysis, using small chiral organic molecules to catalyze the stereoselective addition, represents another powerful tool in asymmetric synthesis. nih.govmdpi.comresearchgate.net

| Strategy | Description | Key Feature |

| Asymmetric Conjugate Addition | A methyl nucleophile is added to a prochiral α,β-unsaturated cyclopentenone in the presence of a chiral catalyst. | Creation of the stereocenter at the methyl-substituted carbon with high enantiomeric excess. |

| Organocatalysis | A chiral amine or other small organic molecule catalyzes the stereoselective transformation. | Avoids the use of metal catalysts. |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.

For the synthesis of enantiomerically enriched this compound, a synthetic sequence could be designed as follows:

Attachment of Chiral Auxiliary: A prochiral cyclopentene carboxylic acid precursor is coupled with a chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine, to form a chiral adduct.

Diastereoselective Reaction: The key stereocenter is introduced in a diastereoselective reaction. For example, a diastereoselective alkylation of the enolate derived from the chiral adduct with a methylating agent would install the methyl group with a specific stereochemistry, controlled by the steric hindrance of the chiral auxiliary.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the molecule, typically by hydrolysis, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused.

This method is highly versatile and predictable, making it a powerful tool for the synthesis of complex chiral molecules. rcsi.comrcsi.comnih.gov

| Step | Description | Purpose |

| 1 | Auxiliary Attachment | Covalent bonding of a chiral molecule to the substrate. |

| 2 | Diastereoselective Transformation | The chiral auxiliary directs the formation of a new stereocenter. |

| 3 | Auxiliary Cleavage | Removal of the auxiliary to yield the chiral product. |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to minimize the environmental impact of chemical processes. nih.gov The synthesis of this compound and related compounds is an area where the application of these principles can lead to more sustainable and environmentally benign methodologies. The core tenets of green chemistry focus on aspects such as waste prevention, the use of renewable feedstocks, the employment of safer solvents, and the design of energy-efficient processes. mdpi.comcetjournal.it

Key considerations for the green synthesis of cyclopentane derivatives include:

Renewable Feedstocks : Utilizing biomass-derived starting materials instead of petrochemicals is a primary goal of sustainable chemistry. mdpi.com For instance, compounds like furfuryl alcohol, derived from biomass, can be used as precursors for value-added chemicals through green catalytic processes. rsc.org Exploring synthetic pathways that begin with renewable resources can significantly reduce the carbon footprint of the final product.

Catalysis : The use of catalysts, particularly biocatalysts (enzymes) or green organometallic catalysts, is preferred over stoichiometric reagents. mdpi.com Catalysts can facilitate reactions with high selectivity under mild conditions (lower temperature and pressure), thereby reducing energy consumption and unwanted byproducts. For example, lipases have been successfully used in the synthesis of esters from carboxylic acids in continuous flow systems, offering high efficiency and catalyst recyclability. rsc.org

Solvent Selection : Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents (e.g., cyclohexane). rsc.org

Atom and Step Economy : As discussed previously, domino reactions are inherently "green" as they maximize atom economy and reduce the number of synthetic steps, leading to less waste and lower energy consumption. epfl.ch

Waste Minimization : The ideal synthesis would produce no waste. This is approached by designing reactions with high yields and selectivity, and by choosing pathways that avoid the use of protecting groups, which add steps and generate waste. mdpi.com

The following table outlines how green chemistry principles can be applied to the synthesis of carboxylic acids:

| Green Chemistry Principle | Application in Carboxylic Acid Synthesis |

| Prevention | Design synthetic routes that minimize byproduct formation. |

| Atom Economy | Employ addition and cycloaddition reactions that incorporate all atoms of the reactants into the product. |

| Less Hazardous Synthesis | Use non-toxic reagents and avoid hazardous intermediates. |

| Safer Solvents & Auxiliaries | Replace volatile organic compounds with water, ionic liquids, or bio-solvents. rsc.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure, possibly using microwave or ultrasonic assistance. |

| Renewable Feedstocks | Start from biomass-derived precursors instead of petroleum-based chemicals. mdpi.com |

| Catalysis | Utilize highly selective catalysts (enzymatic, organocatalytic) to reduce energy requirements and byproducts. rsc.org |

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and economically viable industrial processes that align with the global goals of environmental protection. cetjournal.it

Reactivity and Reaction Mechanisms

Cyclopentene (B43876) Ring System Reactivity

The double bond within the cyclopentene ring is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition and cleavage reactions.

The double bond of the cyclopentene ring in 2-Methylcyclopentene-1-carboxylic acid can be cleaved through oxidative reactions. numberanalytics.com Ozonolysis is a powerful and common method for achieving this transformation. unicamp.brorganic-chemistry.org In this reaction, ozone (O₃) is passed through a solution of the alkene, leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. organic-chemistry.org

The mechanism of ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). unicamp.br This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane). unicamp.br The work-up conditions following the formation of the ozonide determine the final products.

A reductive work-up, typically using zinc metal and water or dimethyl sulfide, will yield aldehydes or ketones. quora.com For this compound, ozonolysis with a reductive work-up would cleave the ring to produce a dicarbonyl compound. Specifically, the double bond would be replaced by two carbonyl groups, resulting in a linear molecule containing both a ketone and a carboxylic acid functionality that is further oxidized to a new carbonyl group.

An oxidative work-up, often employing hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. In the case of this compound, since one of the vinylic carbons is already part of a carboxylic acid group, and the other is substituted with a methyl group and part of the ring, oxidative cleavage would lead to a keto-dicarboxylic acid.

| Reactant | Reagents | Work-up | Product Type |

|---|---|---|---|

| This compound | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Reductive | Dicarbonyl compound (Keto-aldehyde which can be oxidized) |

| This compound | 1. O₃ 2. H₂O₂ | Oxidative | Keto-dicarboxylic acid |

Article on this compound Incomplete Due to Lack of Specific Research Data

A comprehensive analysis of the reactivity and reaction mechanisms of this compound, as requested, cannot be completed at this time due to a significant lack of specific scientific literature and research data on this particular compound.

While the requested outline focuses on key areas of organic chemistry, including electrophilic and nucleophilic addition reactions, alpha-substitution, and specific catalytic mechanisms, a thorough and scientifically accurate discussion requires detailed experimental or computational studies directly involving this compound. Extensive searches of available scientific databases and literature have yielded insufficient information to populate the specified sections with the required level of detail and accuracy.

Therefore, any attempt to generate content for the requested sections would be based on general principles of reactivity for similar functional groups (alkenes and carboxylic acids) rather than on specific data for the target molecule. This would not meet the stringent requirements for a scientifically accurate and detailed article focused solely on this compound.

To provide a scientifically sound and valuable resource, it is imperative to rely on peer-reviewed research that has specifically investigated the reaction mechanisms of this compound. Without such foundational data, the generation of the requested article would be speculative and would not adhere to the standards of scientific accuracy.

Derivatives and Their Synthetic Utility

Preparation of Esters and Amides of 2-Methylcyclopentene-1-carboxylic acid

The carboxyl group of this compound can be readily converted into esters and amides, which are fundamental functional groups in organic chemistry. nih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Alcohol (R-OH) | Acid (e.g., H₂SO₄) | 2-Methylcyclopentene-1-carboxylate ester |

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved using coupling agents that activate the carboxylic acid. achemblock.comoregonstate.edu A method for direct amide synthesis from carboxylic acids and hydrazines has been reported, utilizing a catalytic amount of zinc chloride. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | Amine (R-NH₂) | Coupling Agent (e.g., DCC) or Acyl Chloride Route | N-substituted-2-methylcyclopentene-1-carboxamide |

| This compound | Hydrazine | ZnCl₂ | 2-Methylcyclopentene-1-carbohydrazide |

These straightforward derivatizations provide access to a range of esters and amides with varied properties and functionalities, which can be used in further synthetic transformations.

Synthesis of Chiral Derivatives and Enantiomers

The presence of a chiral center in derivatives of this compound makes the synthesis of enantiomerically pure compounds a significant area of research. The two primary methods for obtaining chiral derivatives are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture. For carboxylic acids, this is often achieved by forming diastereomeric salts with a chiral amine. researchgate.net The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid. researchgate.net

Asymmetric synthesis aims to create a specific enantiomer directly. While specific examples for this compound are not prevalent in the reviewed literature, general strategies for the enantioselective synthesis of related chiral cyclopentane (B165970) derivatives have been described. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, the synthesis of chiral 2,2-dimethylcyclopropane carboxylic acid has been achieved through esterification, cyclopropanation, and hydrolysis, followed by resolution using a chiral reagent. ontosight.ai

Transformation into Key Intermediates for Complex Molecule Synthesis

The derivatives of this compound are valuable building blocks for the total synthesis of complex molecules due to their inherent structural features.

While direct total synthesis of steroids using this compound as the primary starting material is not extensively documented, its saturated analog, 2-methylcyclopentane-1-carboxylic acid, and related diones are well-established precursors in steroid synthesis. The cyclopentane ring of these molecules often forms the D-ring of the steroid nucleus. The functional groups on the cyclopentane ring provide handles for the construction of the adjacent C-ring and for the introduction of various substituents. The biosynthesis of steroids itself proceeds from simple precursors to form the characteristic four-ring structure, highlighting the modular nature of steroid construction.

Cyclopentane and cyclopentene (B43876) derivatives are common motifs in a variety of natural products. The functionalized five-membered ring of this compound derivatives can be elaborated to form the core of or a significant fragment of a natural product. For instance, cyclopentenyl fatty acids are biosynthesized from (2-cyclopentenyl)carboxylic acid in certain plants. The total synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex stereochemical arrays. While a specific example of the direct use of this compound in a completed total synthesis was not identified in the surveyed literature, its potential as a versatile starting material is evident from the prevalence of the cyclopentane ring in natural products. nih.gov

β-Amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and pharmacokinetic properties. Derivatives of this compound can serve as precursors for the synthesis of cyclic β-amino acids. A general approach involves the stereoselective addition of an amine to an α,β-unsaturated ester derivative of the cyclopentene carboxylic acid. This aza-Michael addition can lead to the formation of highly functionalized alicyclic β-amino acids. These cyclic β-amino acids can then be incorporated into peptide chains to create novel peptidomimetics with constrained conformations.

| Precursor | Key Reaction | Product |

| 2-Methylcyclopentene-1-carboxylate ester | Aza-Michael Addition | 2-Amino-1-methylcyclopentane-1-carboxylic acid derivative |

Dicarboxylic acid analogs of 2-methylcyclopentene can be converted into cyclic anhydrides. The formation of a cyclic anhydride (B1165640) is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride. These cyclic anhydrides are reactive intermediates that can be used in a variety of subsequent reactions, including the formation of esters and amides by reaction with nucleophiles. A palladium-catalyzed β- or γ-C(sp³)–H carbonylation of free carboxylic acids has been reported as a method for the synthesis of a wide range of substituted cyclic anhydrides.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to elucidate the structural framework of 2-Methyl-1-cyclopentene-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to extensive hydrogen bonding. libretexts.org

The protons of the methyl group would produce a distinct signal, while the allylic and aliphatic protons on the cyclopentene (B43876) ring would appear in their characteristic regions, with their multiplicity revealing adjacent proton couplings.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm range. libretexts.org The sp² hybridized carbons of the double bond would also have characteristic downfield shifts, distinguishing them from the sp³ hybridized carbons of the ring and the methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.

The O-H stretch of the carboxylic acid group gives rise to a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. libretexts.org

The C=O (carbonyl) stretching vibration produces an intense absorption peak. For an α,β-unsaturated carboxylic acid like this, conjugation with the C=C double bond lowers the frequency to approximately 1710–1760 cm⁻¹. libretexts.org

A C=C stretching vibration for the double bond within the cyclopentene ring is also expected, though it may be of medium to weak intensity.

The table below illustrates the expected spectroscopic data for the structural confirmation of 2-Methyl-1-cyclopentene-1-carboxylic acid based on typical values for its constituent functional groups.

| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Carboxyl (-COOH) | ~12.0 ppm | Broad singlet, solvent dependent |

| Methyl (-CH₃) | ~2.0-2.3 ppm | Singlet | |

| Ring Protons (-CH₂-) | ~1.5-2.8 ppm | Multiplets | |

| ¹³C NMR | Carbonyl (C=O) | ~165-175 ppm | Downfield shift due to electronegative oxygens and conjugation |

| Alkene (C=C) | ~120-140 ppm | Two distinct signals for the sp² carbons | |

| Methyl (-CH₃) | ~15-25 ppm | Upfield signal | |

| IR | Hydroxyl (O-H) | 2500-3300 cm⁻¹ | Very broad and strong absorption |

| Carbonyl (C=O) | 1710-1760 cm⁻¹ | Strong, sharp absorption; frequency lowered by conjugation | |

| Alkene (C=C) | ~1640-1680 cm⁻¹ | Medium to weak absorption |

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to understand and predict the behavior of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 2-Methyl-1-cyclopentene-1-carboxylic acid, a key area of study is its conformational analysis, particularly the orientation of the carboxylic acid group relative to the cyclopentene ring. The rotation around the C-C single bond connecting the carboxyl group to the ring can lead to different conformers, such as syn and anti planar arrangements of the O=C-O-H dihedral angle. nih.govchemrxiv.org

DFT calculations can be used to optimize the geometry of these potential conformers and calculate their relative energies. This analysis helps identify the most stable, lowest-energy conformation (the global minimum) and the energy barriers for interconversion between different conformers. acs.org Such studies have shown that for many carboxylic acids, the syn conformation is energetically preferred due to factors like intramolecular hydrogen bonding and reduced steric strain. chemrxiv.org

The following table provides a hypothetical outcome of a DFT study on the conformational isomers of 2-Methyl-1-cyclopentene-1-carboxylic acid.

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) | Predicted Stability |

| Syn-planar | ~0° | 0.00 | Most Stable (Global Minimum) |

| Anti-planar | ~180° | 4.0 - 6.0 | Less Stable |

| Perpendicular | ~90° | 8.0 - 10.0 | Transition State |

Computational chemistry is also employed to predict the chemical reactivity and selectivity of a molecule. Methods based on DFT can be used to calculate various molecular descriptors that provide insight into where and how a chemical reaction is likely to occur. rsc.org

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the nucleophilic and electrophilic centers of the molecule, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich areas (nucleophilic sites), often found around the carbonyl oxygen, which are susceptible to electrophilic attack. Blue-colored regions indicate electron-deficient areas (electrophilic sites), like the acidic proton, which are prone to nucleophilic attack.

These computational tools can predict the regioselectivity and stereoselectivity of reactions such as additions to the C=C double bond or nucleophilic substitution at the carbonyl carbon. rsc.org

| Computational Method | Descriptor | Predicted Information for 2-Methyl-1-cyclopentene-1-carboxylic acid |

| FMO Analysis | HOMO/LUMO Distribution | Identifies the C=C double bond as a likely site for electrophilic attack (HOMO) and the carbonyl carbon as a site for nucleophilic attack (LUMO). |

| MEP Mapping | Electrostatic Potential Surface | Shows high negative potential (red) on the carbonyl oxygen and high positive potential (blue) on the hydroxyl proton, predicting sites for electrophilic and nucleophilic interactions. |

Molecular modeling and, more specifically, molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules over time, often in a simulated solvent environment like water. nih.gov MD simulations provide insights that are not accessible from static quantum chemical calculations.

For 2-Methyl-1-cyclopentene-1-carboxylic acid, an MD simulation could be used to:

Explore the conformational landscape in solution, observing transitions between different rotational states of the carboxyl group. chemrxiv.org

Analyze the hydrogen bonding network between the carboxylic acid and surrounding solvent molecules (e.g., water), which influences its solubility and acidity. nih.govrsc.org

Study the stability of dimers, where two carboxylic acid molecules associate through strong hydrogen bonds. nih.gov

These simulations help bridge the gap between the theoretical behavior of an isolated molecule and its properties in a real-world chemical or biological system. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methylcyclopentene-1-carboxylic acid in a laboratory setting?

- Methodological Answer : Synthesis can be optimized via flow reactors using ester derivatives of dicarboxylic acids to circumvent high melting points and improve reaction efficiency . Friedel-Crafts alkylation or carboxylation under high-pressure CO₂ conditions may introduce substituents like phenyl or carboxylic acid groups, respectively . Stereochemical control during cyclopropane ring formation requires chiral catalysts or enantioselective reagents to ensure product integrity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use NIOSH/EN 166-compliant eye protection and nitrile gloves to prevent skin/eye contact. Work in a fume hood with proper ventilation, and decontaminate gloves before disposal . In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately . Toxicity data should be cross-referenced with structurally similar cyclopropane-carboxylic acids due to limited compound-specific studies .

Q. How can researchers address challenges in characterizing this compound’s purity and stability?

- Methodological Answer : Employ tandem analytical techniques (e.g., HPLC-MS, ¹H/¹³C NMR) to resolve impurities from stereoisomers or degradation products . Stability under storage conditions (e.g., temperature, humidity) should be validated via accelerated aging tests, with decomposition monitored via FTIR or TGA .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model cyclopropane ring strain and predict reaction pathways (e.g., ring-opening under acidic conditions) . Molecular dynamics simulations (e.g., using GROMACS) assess conformational stability in biological systems, such as enzyme-binding pockets .

Q. What strategies are effective in optimizing reaction yields while maintaining stereochemical integrity?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropanation to control stereochemistry . Continuous-flow systems with in-line analytics (e.g., IR spectroscopy) enable real-time monitoring of intermediates, reducing racemization risks . Compare enantiomeric excess (ee) via chiral HPLC or polarimetry post-synthesis .

Q. How does the compound’s cyclopropane ring influence its biological activity in pharmacological studies?

- Methodological Answer : The cyclopropane ring’s rigidity mimics transition states in enzyme-catalyzed reactions, making it a candidate for protease inhibitors . In vitro assays (e.g., GABA receptor binding studies) can quantify bioactivity, with structural analogs used to correlate substituent position and potency .

Q. How can contradictions in experimental data regarding reaction pathways be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.